molecular formula C7H14ClNO4 B555136 (S)-2-Amino-6-methoxy-6-oxohexanoic acid hydrochloride CAS No. 147780-39-0

(S)-2-Amino-6-methoxy-6-oxohexanoic acid hydrochloride

Cat. No.: B555136
CAS No.: 147780-39-0
M. Wt: 211.64 g/mol
InChI Key: IOPRBBKYRZVRBV-JEDNCBNOSA-N
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Description

(S)-2-Amino-6-methoxy-6-oxohexanoic acid hydrochloride (CAS 147780-39-0) is a chiral amino acid derivative of significant interest in synthetic and medicinal chemistry. With the molecular formula C7H14ClNO4 and a molecular weight of 211.64 g/mol, this compound serves as a crucial protected intermediate in the synthesis of complex peptides and modified amino acids . The methyl ester protection on the side chain carboxylic acid group enhances its utility in selective coupling reactions, a common strategy in the synthesis of peptide-based structures and other biologically active molecules . The compound's structural features, particularly the protected side chain, make it a valuable synthon for chemical biology research and drug discovery efforts. Its stereochemistry is defined as (S), making it a suitable precursor for the synthesis of L-amino acid analogs and other naturally occurring chiral molecules. Related 2-amino-6-substituted hexanoic acid frameworks have been investigated for their potential as enzyme inhibitors, such as in the development of boronic acid-based arginase inhibitors, highlighting the relevance of this chemical scaffold in probing biological pathways . The product is accompanied by appropriate safety information, including a Warning signal word and specific hazard statements (H302, H315, H319) . This compound is provided for Research Use Only. It is strictly for laboratory research applications and is not intended for diagnostic, therapeutic, or personal use.

Properties

IUPAC Name

(2S)-2-amino-6-methoxy-6-oxohexanoic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO4.ClH/c1-12-6(9)4-2-3-5(8)7(10)11;/h5H,2-4,8H2,1H3,(H,10,11);1H/t5-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOPRBBKYRZVRBV-JEDNCBNOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCCC(C(=O)O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)CCC[C@@H](C(=O)O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14ClNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(S)-2-Amino-6-methoxy-6-oxohexanoic acid hydrochloride, also known as a derivative of 6-oxohexanoic acid, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound is structurally related to amino acids and has been studied for its effects on various biological systems, including cancer cell lines and enzymatic pathways.

Chemical Structure and Properties

The chemical structure of this compound is characterized by the presence of a methoxy group and a keto group, which are crucial for its biological activity. The molecular formula is C7H13NO4C_7H_{13}NO_4, and it features a chiral center at the second carbon atom, contributing to its stereochemical properties.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. It has shown promising results in inhibiting cell proliferation in various cancer types:

  • In Vitro Studies : The compound demonstrated significant cytotoxicity against several cancer cell lines, including breast carcinoma (MCF-7) and renal cell carcinoma (786-O), with IC50 values indicating effective inhibition of cell growth .
Cell LineIC50 (nM)
Breast Carcinoma (MCF-7)105
Renal Cell Carcinoma (786-O)200

The mechanism by which (S)-2-amino-6-methoxy-6-oxohexanoic acid exerts its effects may involve the inhibition of specific enzymes or pathways crucial for tumor growth. For instance, it may interact with metabolic pathways associated with amino acid metabolism or influence apoptosis in cancer cells .

Case Studies

  • Study on Cytotoxic Effects : A study published in Cancer Research examined the effects of this compound on Karpas 299 anaplastic large cell lymphoma cells. The results indicated that treatment with (S)-2-amino-6-methoxy-6-oxohexanoic acid led to a reduction in cell viability by inducing apoptosis through caspase activation .
  • In Vivo Efficacy : In murine models, administration of this compound resulted in significant tumor regression compared to control groups, demonstrating its potential as a therapeutic agent against certain malignancies .

Safety and Toxicity

While the therapeutic potential is significant, safety assessments are crucial. Preliminary toxicity studies have indicated that this compound exhibits mild toxicity at higher concentrations, necessitating further investigation into its safety profile and therapeutic window .

Comparison with Similar Compounds

Key Properties :

  • Physical Characteristics : Boiling point: 333.3°C ; melting point: 155.4°C ; vapor pressure: 2.65 × 10⁻⁵ mmHg at 25°C .
  • Safety Profile : Classified with hazard codes H302 (harmful if swallowed), H315 (skin irritation), and H319 (eye irritation). Precautionary measures include wearing protective equipment and avoiding inhalation .
  • Applications: Used in the synthesis of protected amino acid derivatives, such as (2S)-2-[(tert-butoxycarbonyl)amino]-6-methoxy-6-oxohexanoic acid, a precursor in drug development .

Comparison with Structural Analogs

Structural and Physicochemical Comparisons

The compound is compared to two close analogs:

(S)-2-Amino-6-(benzyloxy)-6-oxohexanoic acid hydrochloride (CAS: 1956434-60-8)

2-Amino-6-chlorohexanoic acid hydrochloride (CAS: N/A)

Table 1: Comparative Analysis of Structural Analogs

Parameter (S)-2-Amino-6-methoxy-6-oxohexanoic acid hydrochloride (S)-2-Amino-6-(benzyloxy)-6-oxohexanoic acid hydrochloride 2-Amino-6-chlorohexanoic acid hydrochloride
Molecular Formula C₇H₁₃NO₄·HCl C₁₃H₁₆ClNO₄ C₆H₁₃Cl₂NO₂
Molecular Weight 211.64 g/mol ~285.73 g/mol 202.08 g/mol
Substituent 6-Methoxy 6-Benzyloxy 6-Chloro
Boiling Point 333.3°C Not reported Not reported
Melting Point 155.4°C Not reported Not reported
Safety Hazards H302, H315, H319 Not reported Not reported
Applications Peptide synthesis, pharmaceutical intermediates Likely used in specialty organic synthesis Intermediate in halogenated compound synthesis

Key Differences and Implications

  • Substituent Effects :

    • Methoxy Group : Enhances solubility in polar solvents due to its electron-donating nature, making the compound suitable for aqueous-phase reactions .
    • Benzyloxy Group : Introduces steric bulk and lipophilicity, which may improve membrane permeability in drug candidates but complicates purification .
    • Chloro Group : Increases electrophilicity at the 6-position, enabling nucleophilic substitution reactions (e.g., SN2), but raises toxicity concerns .
  • Synthetic Utility: The methoxy derivative is favored in peptide synthesis due to its stability under acidic conditions, as evidenced by its use in Boc-protected intermediates . The benzyloxy analog is less common but may serve in benzyl-protected strategies, requiring hydrogenolysis for deprotection .
  • Safety Considerations: The methoxy compound’s hazards (e.g., H302) are typical of amino acid hydrochlorides, whereas chloro derivatives often exhibit higher toxicity (e.g., mutagenicity) .

Research and Industrial Relevance

  • Pharmaceutical Synthesis : The methoxy derivative’s role in synthesizing tert-butoxycarbonyl (Boc)-protected intermediates highlights its importance in peptide drug development .
  • Market Dynamics : Global suppliers like Chem-Impex and Combi-Blocks prioritize this compound for its versatility, though availability fluctuates due to demand in niche applications .

Preparation Methods

Step 1: Fmoc Protection

L-2-Aminoadipic acid reacts with 9-fluorenylmethyl-N-succinimidyl carbonate (Fmoc-OSu) in a water-acetone mixture under basic conditions (sodium bicarbonate). This step introduces the Fmoc protecting group to the amino moiety, yielding compound 1 with 96% efficiency.

Reaction Conditions :

  • Solvent: Water-acetone (1:2 ratio)

  • Temperature: Room temperature

  • Key reagent: Fmoc-OSu (1.04 equiv)

  • Yield: 96%

Step 2: Cyclization with Paraformaldehyde

Compound 1 undergoes cyclization with paraformaldehyde in toluene catalyzed by p-toluenesulfonic acid. This forms compound 2 , a cyclic intermediate, with 98% yield.

Reaction Conditions :

  • Solvent: Toluene

  • Catalyst: p-Toluenesulfonic acid (0.14 equiv)

  • Temperature: Reflux

  • Yield: 98%

Step 3: Boc Protection and Amination

Compound 2 is treated with di-tert-butyl dicarbonate (Boc₂O), pyridine, and ammonium carbonate in ethyl acetate. This step introduces the tert-butoxycarbonyl (Boc) group and aminates the side chain, producing compound 3 in 98% yield.

Reaction Conditions :

  • Solvent: Ethyl acetate

  • Reagents: Boc₂O (1.2 equiv), ammonium carbonate (1.5 equiv)

  • Temperature: Room temperature

  • Yield: 98%

Step 4: Hydrolysis and Hydrochloride Formation

Compound 3 is hydrolyzed with lithium hydroxide in an ethanol-water mixture. Acidification with hydrochloric acid (pH 6–7) removes protecting groups and forms the hydrochloride salt, yielding the final product at 93% purity.

Reaction Conditions :

  • Solvent: Ethanol-water (1:1 ratio)

  • Base: LiOH (2 equiv)

  • Acid: 1N HCl

  • Yield: 93%

Alternative Esterification Approaches

Trimethylchlorosilane-Mediated Esterification

A PMC study reports esterification using trimethylchlorosilane (TMSCl) in methanol at room temperature. This method avoids racemization and achieves yields >90% for similar amino acid esters:

Reaction Conditions :

  • Reagents: TMSCl (2 equiv), methanol

  • Temperature: Room temperature

  • Yield: 90–95% (for glycine methyl ester)

Comparative Analysis of Methods

Method Steps Key Reagents Yield Scalability
Four-Step Synthesis4Fmoc-OSu, Boc₂O, LiOH93%Industrial
H₂SO₄ Catalysis1H₂SO₄, methanol~70%Laboratory
TMSCl Esterification1TMSCl, methanol90–95%Laboratory

The four-step method is superior in yield and scalability, whereas TMSCl-mediated esterification offers milder conditions. Industrial producers like Dayang Chem and BLD Pharm likely employ the four-step approach due to its efficiency.

Critical Considerations

Stereochemical Control

The (S)-configuration is preserved via the use of L-2-aminoadipic acid as the starting material. Racemization risks during esterification are mitigated by avoiding high temperatures.

Hydrochloride Salt Formation

Final acidification with HCl ensures protonation of the amino group, enhancing solubility and stability. The pH must be carefully controlled (6–7) to prevent decomposition.

Purification Techniques

  • Liquid-Liquid Extraction : Used in Step 1 to remove impurities.

  • Column Chromatography : Avoided in industrial settings due to cost; replaced by crystallization.

Emerging Methodologies

A 2024 study explores tert-butoxycarbonyl (Boc) protection of intermediates akin to compound 3, suggesting potential for modular synthesis. Additionally, advancements in flow chemistry could reduce reaction times for Steps 2 and 3 .

Q & A

Q. What are the optimal synthetic routes and purification methods for (S)-2-Amino-6-methoxy-6-oxohexanoic acid hydrochloride?

The synthesis typically involves esterification and chiral resolution steps. For example:

  • Esterification : Reacting the parent amino acid with methanol under acidic conditions to introduce the methoxy group.
  • Chiral resolution : Using enantioselective crystallization or enzymatic methods to isolate the (S)-enantiomer .
  • Purification : Recrystallization from polar aprotic solvents (e.g., ethanol/water mixtures) ensures high purity (>97%), as validated by HPLC .

Q. How can the purity and structural integrity of this compound be validated?

  • Chromatography : Reverse-phase HPLC with UV detection (λ = 210–220 nm) is recommended for assessing purity .
  • Spectroscopy :
    • NMR : Confirm stereochemistry via 1H^1H-NMR chemical shifts (e.g., methoxy protons at δ 3.3–3.5 ppm) and coupling constants .
    • Mass spectrometry : ESI-MS in positive ion mode should show [M+H]+^+ at m/z 211.64, consistent with the molecular formula C7_7H13_{13}NO4_4·HCl .

Q. What are the solubility and stability profiles in common laboratory solvents?

  • Solubility :
    • Highly soluble in polar solvents: PBS (pH 7.2, ~5 mg/mL), DMSO (5 mg/mL), and methanol (10 mg/mL) .
    • Limited solubility in nonpolar solvents (e.g., hexane, diethyl ether).
  • Stability :
    • Store at –20°C under inert atmosphere to prevent hydrolysis of the methoxy ester .
    • Avoid prolonged exposure to moisture or strong bases, which degrade the hydrochloride salt .

Advanced Research Questions

Q. How do reaction conditions influence stereochemical outcomes during synthesis?

  • Temperature control : Lower temperatures (<0°C) minimize racemization during esterification.
  • Catalysts : Chiral catalysts (e.g., L-proline derivatives) enhance enantiomeric excess (>99%) in asymmetric syntheses .
  • Mechanistic insight : The methoxy group’s electron-withdrawing effect stabilizes intermediates, favoring (S)-configuration retention .

Q. How can contradictions in spectroscopic data during characterization be resolved?

  • Case example : Discrepancies in 13C^{13}C-NMR carbonyl signals (δ 170–175 ppm) may arise from residual solvent or tautomerism.
    • Resolution : Use deuterated DMSO for NMR to eliminate solvent interference .
    • Dynamic NMR : Monitor temperature-dependent shifts to identify tautomeric forms .
  • Cross-validation : Combine XRD (for crystalline samples) and IR spectroscopy (C=O stretch at 1720 cm1^{-1}) to confirm assignments .

Q. What are the implications of hydrochloride salt formation on biological activity?

  • Bioavailability : The hydrochloride salt enhances aqueous solubility, improving cellular uptake in in vitro assays (e.g., enzyme inhibition studies) .
  • pH sensitivity : In physiological buffers (pH 7.4), partial dissociation of the hydrochloride may alter binding kinetics to target proteins .
  • Counterion effects : Compare activity with other salts (e.g., acetate, trifluoroacetate) to isolate ion-specific effects .

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